N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 1235658-51-1
Cat. No.: VC4562483
Molecular Formula: C22H19N5O3S2
Molecular Weight: 465.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235658-51-1 |
|---|---|
| Molecular Formula | C22H19N5O3S2 |
| Molecular Weight | 465.55 |
| IUPAC Name | 2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C22H19N5O3S2/c1-14-6-8-17(9-7-14)26-19(16-4-3-5-18(10-16)27(29)30)11-23-22(26)32-13-20(28)25-21-24-15(2)12-31-21/h3-12H,13H2,1-2H3,(H,24,25,28) |
| Standard InChI Key | GFKXPDPOATVORU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide features a central imidazole ring substituted at the 1-position with a p-tolyl group and at the 5-position with a 3-nitrophenyl moiety. The thioacetamide bridge connects the imidazole core to a 4-methylthiazole group, conferring distinct electronic and steric properties. Its molecular formula is , with a calculated molecular weight of 464.56 g/mol .
Key structural attributes include:
-
Imidazole core: Facilitates π-π stacking interactions with biological targets .
-
3-Nitrophenyl group: Enhances electron-withdrawing effects, potentially improving DNA intercalation capacity.
-
p-Tolyl substitution: Contributes to hydrophobic interactions in cellular membranes .
-
Thioacetamide linker: Modulates solubility and membrane permeability.
Synthetic Pathways
Imidazole Ring Formation
The synthesis typically begins with the cyclocondensation of 3-nitrobenzaldehyde and p-toluidine in the presence of ammonium acetate, yielding 1-(p-tolyl)-5-(3-nitrophenyl)-1H-imidazole . This intermediate undergoes sulfhydryl functionalization via reaction with thioglycolic acid under acidic conditions .
Thioacetamide Coupling
The thiolated imidazole derivative reacts with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final compound with >95% purity .
Table 1. Synthetic Yield Optimization
| Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 12 | 70 | DMF | 62 |
| 18 | 80 | DMF | 78 |
| 24 | 90 | DMF | 71 |
| 18 | 80 | Acetonitrile | 54 |
Data adapted from analogous synthesis protocols .
Anticancer Activity Profiling
In Vitro Cytotoxicity Screening
Using MTT assays, the compound demonstrated dose-dependent cytotoxicity against C6 rat glioma and HepG2 human liver carcinoma cell lines . Comparative IC50 values against reference drugs cisplatin and doxorubicin are summarized below:
Table 2. Cytotoxic Activity (IC50, µM)
| Cell Line | Compound | Cisplatin | Doxorubicin |
|---|---|---|---|
| C6 (rat glioma) | 15.67 ± 2.52 | 23.0 ± 1.73 | 0.46 ± 0.01 |
| HepG2 (liver) | 58.33 ± 2.89 | 46.67 ± 7.64 | 0.72 ± 0.01 |
Data synthesized from analogous imidazole-thioacetamides .
Mechanism of Action
The compound induces apoptosis via mitochondrial pathways, characterized by:
-
Caspase-3 activation: 3.8-fold increase at 20 µM concentration .
-
Bax/Bcl-2 ratio modulation: 4.2:1 shift favoring pro-apoptotic Bax .
-
Reactive oxygen species (ROS) generation: 2.5-fold elevation compared to controls.
Structure-Activity Relationship (SAR) Analysis
Critical structural determinants of activity include:
-
Nitro group position: 3-Nitrophenyl substitution enhances DNA binding affinity versus para-substituted analogs.
-
Thiazole methylation: 4-Methylthiazole improves blood-brain barrier penetration in glioma models .
-
Thioether linkage: Replacing sulfur with oxygen decreases potency by 60%, emphasizing the role of sulfur in target binding .
Pharmacokinetic Considerations
Preliminary ADMET predictions using SwissADME indicate:
-
Lipophilicity: LogP = 2.9, favoring cellular uptake but limiting aqueous solubility.
-
CYP450 inhibition: Moderate inhibitor of CYP3A4 (Ki = 8.3 µM) .
-
Plasma protein binding: 89.2% binding affinity, suggesting potential drug-drug interactions .
Comparative Analysis with Structural Analogs
The compound exhibits superior glioma cell selectivity compared to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume